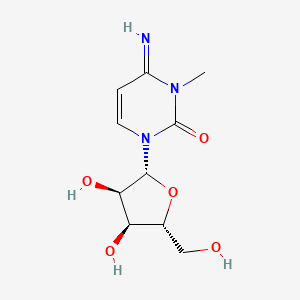

3-Methylcytidine

Overview

Description

3-Methylcytidine (m3C) is a modified nucleoside present in both eukaryotic tRNA and mRNA, which plays critical roles in various biological processes. It is known to disrupt the stability of Watson-Crick C:G base pairing and decrease base pairing discrimination, which can lead to mutations during DNA synthesis by reverse transcriptases .

Synthesis Analysis

The synthesis of m3C and its derivatives has been explored in several studies. One approach involves the synthesis of 2'-O-methylcytidylyl (3'-5') cytidine using a triester method with various protecting groups, characterized by UV, electrophoresis, chromatography, and enzymatic digestion . Another study reports the synthesis of m3C phosphoramidite building blocks and their incorporation into RNA oligonucleotides . Additionally, selective methylation methods have been developed to prepare derivatives of m3C, such as 1-methyl-, 3-methyl-, and 4-O-methyl-ψ-isocytidine .

Molecular Structure Analysis

The molecular structure of m3C-related compounds has been investigated using techniques like X-ray crystallography. For instance, the structure of 2',3'-dideoxycytidine, a related compound, has been determined, revealing an unusual furanose ring pucker and a smaller glycosidic torsion angle, which may be relevant to its anti-AIDS activity . The molecular dynamic simulation study provides detailed structural insights into the m3C:G base pairing pattern in an RNA duplex .

Chemical Reactions Analysis

The chemical behavior of m3C under various conditions has been studied. For example, the hydrolysis of 3-methyl-2'-deoxycytidine in aqueous solution results in different products depending on the pH and temperature, including 3-methylcytosine, 3-methyluracil, and 3-methyl-2'-deoxyuridine. At high pH, a convenient synthesis of 3-methyl-2'-deoxyuridine is achieved through complete deamination .

Physical and Chemical Properties Analysis

The physical and chemical properties of m3C and its analogs are influenced by their molecular structure. The unusual conformation of the furanose ring and the glycosidic torsion angle in related compounds like 2',3'-dideoxycytidine affect their biological activity and interactions with enzymes . The base-pairing stability and specificity studies of m3C-modified RNA oligonucleotides show significant effects on the stability and discrimination of base pairing, which has implications for the fidelity of DNA synthesis by reverse transcriptases .

Scientific Research Applications

-

Scientific Field: Biochemical Sciences

- 3-Methylcytidine (m3C) has significant influence on the biogenesis, stability, and function of cellular RNAs .

- Newly developed m3C-detection techniques allow quantitative and/or transcriptome-wide identification of m3C sites with single-nucleotide resolution .

- Specific methylation targets of the known human m3C methyltransferases METTL2A/B, METTL6, and METTL8 have recently been identified .

- The presence of m3C32 and t6A37/(ms2)i6A37 influences tRNA structure .

- Lack of m3C32 modifications in tRNAs impairs cytoplasmic and mitochondrial translation, leading to functional consequences, such as reduced stem cell pluripotency and impaired mitochondrial function .

-

Scientific Field: Molecular Biology

- Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans .

- There is a 30–40% and 10–15% reduction, respectively, in METTL2 and -6 null-mutant cells, of m3C in total tRNA .

- METTL2-modified m3C is located at position 32 of tRNAThr isoacceptors and tRNAArg(CCU) .

- METTL6 interacts with seryl-tRNA synthetase in an RNA-dependent manner, suggesting a role for METTL6 in modifying serine tRNA isoacceptors .

- METTL8 only contributes m3C to mRNA .

-

Scientific Field: Oncology

- An integrative analysis of m3C associated genes reveals that METTL2A could be a potential oncogene in breast cancer .

- The study found that m3C-related genes were expressed at different levels and affected patients’ prognosis across multiple cancer types from The Cancer Genome Atlas and multi-omics levels .

- Importantly, methyltransferase-like proteins 2A (METTL2A) had a high amplification frequency in patients with breast invasive carcinoma (BRCA), and its overexpression was an independent predictor of poor overall survival .

- Enrichment analysis of associated genes revealed that METTL2A may activate DNA synthesis and cell proliferation pathways in BRCA cells .

-

Scientific Field: RNA Synthesis

-

Scientific Field: Epitranscriptomics

- The diverse RNA modification landscape, collectively termed the ‘epitranscriptome’, consists of more than 170 different types of RNA modifications across the three domains of life .

- Modified nucleotides within cellular RNAs are critical regulators of gene expression through their ability to modulate the biogenesis, function, and fate of coding and noncoding RNAs .

- The presence of m3C in cellular RNAs significantly influences their biogenesis, stability, and function .

- Newly developed m3C-detection techniques allow quantitative and/or transcriptome-wide identification of m3C sites with single-nucleotide resolution .

-

Scientific Field: RNA Solid-Phase Synthesis

- The synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis is a significant application in this field .

- An increasing demand for synthetic m3C containing oligoribonucleotides is emerging .

- Their chemical synthesis relies on RNA solid-phase synthesis using phosphoramidite building blocks .

Safety And Hazards

Future Directions

The discovery of 3-Methylcytidine in mammals opens new directions in understanding RNA modification-mediated RNA processing and gene expression regulation . The development of quantitative, transcriptome-wide m3C mapping approaches and the discovery of an m3C demethylase reveal m3C to be dynamic, raising the possibility that it contributes to fine-tuning gene expression in different conditions .

properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPUKVRQKWBSPK-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylcytidine | |

CAS RN |

2140-64-9 | |

| Record name | 3-Methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

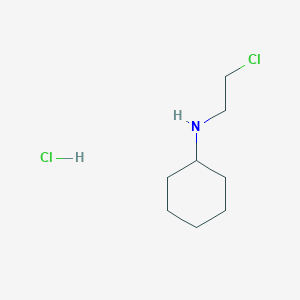

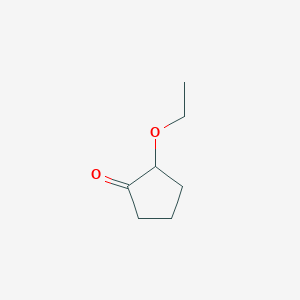

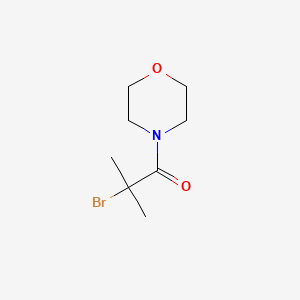

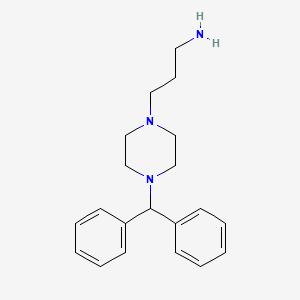

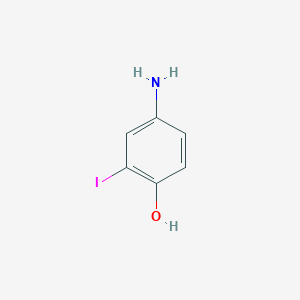

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)

![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)